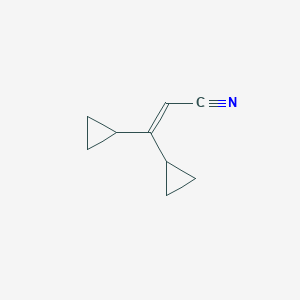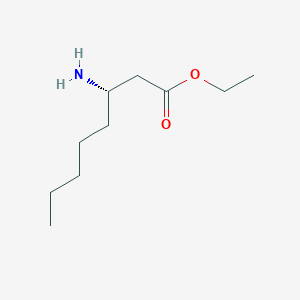![molecular formula C14H10F3NO B12587741 N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide CAS No. 877134-48-0](/img/structure/B12587741.png)
N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide typically involves the reaction of 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine with formic acid or formic acid derivatives under controlled conditions. One common method includes the use of pyridine as a base and dichloromethane as a solvent, with the reaction carried out at temperatures ranging from 0°C to room temperature over a period of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: A precursor in the synthesis of N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Uniqueness
N-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]formamide is unique due to its specific combination of a trifluoromethyl group with a biphenyl and formamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
877134-48-0 |
|---|---|
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
N-[4-[4-(trifluoromethyl)phenyl]phenyl]formamide |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-19/h1-9H,(H,18,19) |
InChI Key |
GJDJLHQWKWHPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)



methanone](/img/structure/B12587716.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)


